[1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine
Description
Properties
IUPAC Name |
1-cyclopropyl-2-(4-methoxyphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-10-4-6-11(7-5-10)15-8-12(13)9-2-3-9/h4-7,9,12H,2-3,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNWWUOFWVTRHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Cyclopropyl-Substituted Aromatic Intermediate
Method:
A multicomponent reaction (MCR) approach is employed, involving the condensation of aromatic aldehydes with cyclopropylamine derivatives. For instance, a typical route uses 4-methoxybenzaldehyde reacting with cyclopropylamine in the presence of a catalytic acid (e.g., p-toluenesulfonic acid) under reflux conditions in an aprotic solvent such as toluene or dioxane.Reaction Conditions:
Reflux in toluene with azeotropic removal of water via Dean-Stark apparatus, typically for 10–12 hours at 125–130°C, yields the imine intermediate, which can be further reduced or functionalized.Research Findings:
The process yields the cyclopropyl-phenyl derivative with high efficiency (~71-85%) and optical purity above 99%, suitable for scale-up.
Conversion to Amino Derivative
Method:
Catalytic hydrogenation of the imine or related intermediates over palladium on carbon (Pd/C) in ethanol or ethyl acetate under hydrogen atmosphere (about 8–12 bar) at 35–55°C converts the imine to the corresponding amine.Notes:
This step avoids hazardous reagents like lithium aluminum hydride or sodium borohydride, favoring milder hydrogenation conditions.
Functionalization to the Target Compound
Introduction of the 2-(4-methoxyphenoxy)ethyl group:
The amino intermediate is then alkylated with suitable electrophiles, such as 2-(4-methoxyphenoxy)ethyl halides or related derivatives, under basic conditions (e.g., sodium carbonate in acetonitrile or methanol). This step attaches the phenoxyethyl substituent to the amino group.Alternative routes:
A nucleophilic substitution on a protected amino precursor with 2-(4-methoxyphenoxy)ethyl halides or esters, followed by deprotection, can be employed.
Key Research Findings and Data
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Imine formation | Aromatic aldehyde + cyclopropylamine + p-toluenesulfonic acid in toluene, reflux 10–12 hr | 75–85% | Azeotropic water removal, high purity |
| Hydrogenation | Pd/C, hydrogen, ethanol, 35–55°C, 10–12 hr | >99% optical purity | Mild conditions, scalable |
| Alkylation | Phenoxyethyl halide + base (Na2CO3), solvent (MeOH/ACN), reflux | 70–80% | Selective mono-alkylation |
Research and Patent Data Supporting the Methods
- Patent WO1999055664A1 describes dehydration and olefination steps involving dehydration agents like SO2Cl2, which can be adapted to synthesize intermediates with cyclopropyl groups by replacing specific reagents with cyclopropylamine derivatives.
- Multicomponent reactions (MCR) , as reported in recent literature, provide efficient routes to cyclopropyl-containing heterocycles with high purity, suitable for pharmaceutical applications.
Summary of the Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Multicomponent reaction + hydrogenation | High yield, high purity, scalable | Avoids hazardous reagents, simple conditions | Requires careful control of reaction conditions |
| Direct alkylation of amino intermediates | Efficient, straightforward | Suitable for large-scale synthesis | Needs selective control to prevent over-alkylation |
Scientific Research Applications
[1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares [1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine to analogs with variations in substituents, backbone structure, or functional groups.
Structural Analogs with Modified Phenoxy Groups
Key Observations :
- Electron-donating groups (e.g., methoxy, methyl) may improve solubility but reduce metabolic stability due to increased susceptibility to oxidation.
- Electron-withdrawing groups (e.g., chlorine) could enhance reactivity but may introduce toxicity risks .
Analogs with Alternative Backbone Modifications
Key Observations :
- Phenoxy vs. Phenyl: The phenoxy group’s oxygen atom enables hydrogen bonding, which may enhance solubility and target interactions compared to phenyl analogs .
- Backbone rigidity : Cyclopropyl placement affects conformational flexibility, influencing binding to biological targets .
Pharmacologically Relevant Analogs
- Peliglitazar: Contains a 4-methoxyphenoxy moiety in a complex structure for treating diabetes and dyslipidemia.
Biological Activity
[1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine, with the CAS number 1341809-97-9, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to an ethylamine backbone, with a 4-methoxyphenoxy substituent. Its molecular formula is , which contributes to its unique biological properties.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Neurotransmitter Receptors : Preliminary studies suggest that the compound may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which could influence mood and anxiety disorders.
- Enzyme Inhibition : The presence of the methoxyphenoxy group may enhance its affinity for specific enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of these enzymes.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antidepressant Effects | Studies indicate potential antidepressant-like effects in animal models, possibly through serotonin modulation. |
| Anti-inflammatory | In vitro assays have shown that the compound can reduce pro-inflammatory cytokine production. |
| Antimicrobial | Exhibits activity against various bacterial strains, indicating potential as an antimicrobial agent. |
Case Studies and Research Findings
-
Antidepressant Activity :
- A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the synaptic cleft, suggesting a role as a selective serotonin reuptake inhibitor (SSRI) .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Comparative Analysis
A comparative analysis with similar compounds reveals distinctive features of this compound regarding its biological activity:
| Compound | Activity Profile |
|---|---|
| This compound | Antidepressant, anti-inflammatory, antimicrobial |
| 4-Methoxyphenylcyclopropylamine | Primarily antidepressant effects without significant anti-inflammatory activity |
| Cyclopropylmethylamine | Limited bioactivity; primarily studied for chemical properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine, considering cyclopropane ring stability?
- Methodology : A multi-step approach is recommended. Begin with the formation of the cyclopropyl moiety via [1,2]-Wittig rearrangements or cyclopropanation of allylic precursors. Subsequent coupling of the 4-methoxyphenoxy group can be achieved using nucleophilic substitution (e.g., Mitsunobu reaction) or Ullmann-type coupling. For example, General Procedure A () describes cyclopropane synthesis via ketone intermediates, while microwave-assisted methods () using cesium carbonate in anhydrous DME improve reaction efficiency. Stabilize the cyclopropane ring by avoiding strong acids/bases during synthesis.
- Key Considerations : Monitor reaction progress via TLC or LC-MS. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. How can researchers purify this compound effectively, given its sensitivity to temperature?
- Methodology : Employ recrystallization from ethanol/water mixtures or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). For hydrochloride salts (e.g., [2-(4-Methoxyphenoxy)ethyl]ammonium chloride in ), use cold acetone for precipitation. Avoid high-temperature drying; instead, lyophilize under vacuum at ≤30°C. Purity validation via HPLC (C18 column, 0.1% TFA in acetonitrile/water) is critical .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign cyclopropyl protons (δ 0.5–1.5 ppm) and methoxy singlet (δ ~3.7 ppm). Compare with analogous structures in .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- IR : Identify amine N-H stretches (~3300 cm⁻¹) and aryl ether C-O-C (~1250 cm⁻¹).
- XRD : For crystalline derivatives, use SHELX ( ) to resolve bond angles and confirm cyclopropane geometry .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound?
- Methodology : Enantioselective synthesis requires chiral catalysts (e.g., Ru-BINAP complexes) for cyclopropanation or kinetic resolution. For diastereomer separation, use chiral HPLC (Chiralpak IA column, hexane/isopropanol). highlights 4-methoxyphenacyl ethers as chiral auxiliaries for alcohol protection, adaptable for amine intermediates. Computational modeling (DFT) predicts transition states to optimize stereoselectivity .
Q. What computational methods predict the reactivity of the cyclopropane ring in this compound under different conditions?
- Methodology : Perform DFT calculations (B3LYP/6-311+G*) to analyze ring strain (≈27 kcal/mol) and bond dissociation energies. Molecular dynamics simulations (MD) assess thermal stability. demonstrates Hirshfeld surface analysis for intermolecular interactions, guiding solvent selection (e.g., DCM vs. THF) to minimize ring-opening side reactions .
Q. How should researchers address contradictions in NMR and mass spectrometry data for this compound?
- Methodology : Cross-validate spectral
- NMR Discrepancies : Check for residual solvents (e.g., DMSO-d₆) masking signals. Use DEPT-135 to distinguish CH₂ groups in the cyclopropane.
- HRMS Anomalies : Verify isotopic patterns; impurities from incomplete purification (, % yield cases) may skew results.
- XRD Validation : Resolve ambiguities via single-crystal XRD (SHELXL refinement, ). For non-crystalline samples, compare experimental IR/Raman with computed spectra .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
